Prmt5-IN-27

Description

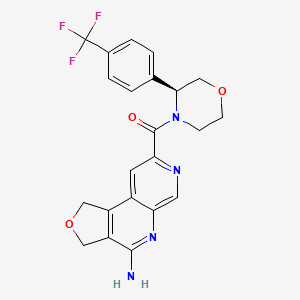

Structure

3D Structure

Properties

Molecular Formula |

C22H19F3N4O3 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridin-8-yl)-[(3S)-3-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |

InChI |

InChI=1S/C22H19F3N4O3/c23-22(24,25)13-3-1-12(2-4-13)19-11-31-6-5-29(19)21(30)17-7-14-15-9-32-10-16(15)20(26)28-18(14)8-27-17/h1-4,7-8,19H,5-6,9-11H2,(H2,26,28)/t19-/m1/s1 |

InChI Key |

BFEBTMFPRJPBTK-LJQANCHMSA-N |

Isomeric SMILES |

C1COC[C@@H](N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

C1COCC(N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Specificity of Substrate Adaptor Binding Motif Pbm Inhibition

The specificity of PRMT5-IN-27 lies in its unique targeting of the PRMT5 Binding Motif (PBM) interface. nih.gov This interface is a conserved site on the PRMT5 protein, distinct and distal from the catalytic domain, where various substrate adaptor proteins bind. nih.govbiorxiv.org These adaptors, such as RIOK1 and pICln, share a conserved 7-residue peptide sequence known as the PBM, which is necessary and sufficient for their interaction with PRMT5. biorxiv.orgnih.gov This modular system allows the core PRMT5 enzyme to be directed to diverse substrate classes, including spliceosomal proteins and histones. nih.govbroadinstitute.org

This compound acts as a first-in-class, PBM-competitive covalent inhibitor. nih.govbiorxiv.org Its mechanism involves the formation of a covalent bond with a specific cysteine residue, Cys278, located within the PBM binding groove on PRMT5. nih.govbiorxiv.orgnih.gov This irreversible binding physically obstructs the PBM interface, thereby directly and competitively inhibiting the binding of substrate adaptors like RIOK1. nih.gov

The ability of this compound to specifically disrupt the PRMT5-SAPs interaction has been quantified in cellular assays. For example, using a NanoBiT assay that measures the proximity of PRMT5 and RIOK1, this compound was shown to effectively disrupt the PRMT5-RIOK1 complex in both permeabilized and intact cells. nih.govbiorxiv.org This specific disruption of the protein-protein interaction, rather than inhibition of the catalytic pocket, allows for the selective targeting of PBM-dependent PRMT5 functions. nih.govbiorxiv.org This approach may offer a different therapeutic profile compared to pan-substrate catalytic inhibitors, which are more likely to cause toxicity due to the essential roles of PRMT5 in normal tissues. nih.gov

| Assay | Cell Type | Parameter | Value |

|---|---|---|---|

| PRMT5-RIOK1 NanoBiT Assay | Permeabilized 293T cells | IC50 | 7.5 μM |

| PRMT5-RIOK1 NanoBiT Assay | Intact 293T cells | IC50 | 16 μM |

Cellular and Molecular Consequences of Prmt5 in 27 Mediated Inhibition

Global Reduction of Symmetric Dimethylarginine (SDMA) Levels

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on a multitude of protein substrates. aacrjournals.orgmdpi.com Inhibition of PRMT5 with compounds like PRMT5-IN-27 leads to a dose-dependent global decrease in sDMA levels. researchgate.netbmj.com This reduction serves as a key biomarker for the inhibitor's activity. ashpublications.org

Impact on Histone Arginine Methylation (e.g., H3R2me2s, H3R8me2s, H4R3me2s)

PRMT5 catalyzes the symmetric dimethylation of several histone arginine residues, including H3R2, H3R8, and H4R3. cell-stress.comthno.orglife-science-alliance.org These modifications play a crucial role in regulating gene expression.

H3R8me2s and H4R3me2s as Repressive Marks: The symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s) are generally associated with transcriptional repression. cell-stress.comcell-stress.comdovepress.com PRMT5, often in conjunction with chromatin remodeling complexes like SWI/SNF, deposits these marks at the promoter regions of specific genes, leading to their silencing. cell-stress.comnih.govaustinpublishinggroup.com Inhibition of PRMT5 activity by this compound would therefore be expected to decrease the levels of these repressive marks, potentially leading to the reactivation of silenced genes. thno.org

H3R2me2s in Transcriptional Activation: In contrast, PRMT5-mediated symmetric dimethylation of histone H3 at arginine 2 (H3R2me2s) is often linked to transcriptional activation. thno.orgdovepress.com This mark can facilitate the recruitment of other proteins that promote gene expression. aai.org

The precise impact of PRMT5 inhibition on histone methylation is context-dependent, varying with the specific gene and cellular environment. elifesciences.org

| Histone Mark | Typical Function | Effect of PRMT5 Inhibition |

| H3R8me2s | Transcriptional Repression cell-stress.comcell-stress.comdovepress.com | Decrease in methylation, potential gene reactivation thno.org |

| H4R3me2s | Transcriptional Repression cell-stress.comcell-stress.comdovepress.com | Decrease in methylation, potential gene reactivation thno.orgmdpi.com |

| H3R2me2s | Transcriptional Activation thno.orgdovepress.com | Decrease in methylation, potential gene repression |

Consequences for Non-Histone Protein Methylation

Beyond histones, PRMT5 methylates a wide array of non-histone proteins, influencing their stability, localization, and interactions. nih.gov Inhibition of PRMT5 can therefore have widespread effects on various cellular processes. For instance, PRMT5 is known to methylate key proteins involved in signal transduction, RNA processing, and DNA damage response. nih.govnih.gov A reduction in sDMA levels on these non-histone substrates following treatment with this compound can disrupt these critical cellular functions. ashpublications.org For example, PRMT5 methylates proteins like p53 and E2F1, thereby modulating their activity. nih.govnih.gov

Alterations in Gene Expression Profiles

The changes in histone and non-histone protein methylation induced by this compound lead to significant alterations in global gene expression profiles. ashpublications.org These changes are characterized by the downregulation of oncogenes and the upregulation of tumor suppressor genes and certain microRNAs.

Transcriptional Repression of Oncogenes

PRMT5 activity is often linked to the expression of oncogenes. cell-stress.com For example, PRMT5 can promote the expression of genes like c-MYC and CYCLIN D1 by repressing tumor-suppressing microRNAs that target them. cell-stress.commdpi.com Inhibition of PRMT5 can thus lead to the indirect transcriptional repression of such oncogenes.

Reactivation of Tumor Suppressor Gene Expression

A key consequence of PRMT5 inhibition is the reactivation of tumor suppressor genes that are silenced by PRMT5-mediated histone methylation. oncotarget.com PRMT5 has been shown to repress a number of tumor suppressor genes by depositing H3R8me2s and H4R3me2s marks on their promoters. cell-stress.comnih.gov

Inhibition of PRMT5 leads to the derepression of these genes, including:

RB Family: RB1, RBL1, and RBL2 are critical cell cycle regulators that are often silenced in cancer. cell-stress.comoncotarget.com PRMT5-mediated repression of these genes is a key mechanism for uncontrolled cell proliferation. oncotarget.com

Other Tumor Suppressors: Other tumor suppressor genes shown to be repressed by PRMT5 include ST7 and NM23. cell-stress.comaustinpublishinggroup.com Inhibition of PRMT5 can restore their expression. embopress.org The tumor suppressor BTG2 has also been identified as a target of PRMT5-mediated repression. frontiersin.org

| Reactivated Tumor Suppressor Genes and Pathways |

| p53 pathway ashpublications.orgcell-stress.com |

| E2F1 pathway ashpublications.org |

| ST7 cell-stress.comembopress.org |

| NM23 cell-stress.comaustinpublishinggroup.com |

| RB1 cell-stress.comoncotarget.com |

| RBL1 cell-stress.comoncotarget.com |

| RBL2 cell-stress.comoncotarget.com |

| CDKN2B (p15INK4b) thno.org |

| BTG2 frontiersin.org |

Regulation of microRNA Expression

PRMT5 also regulates the expression of microRNAs (miRNAs), which are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. mdpi.com PRMT5 can repress the transcription of several tumor-suppressive miRNAs. cell-stress.com Inhibition of PRMT5 can therefore lead to the re-expression of these miRNAs.

For example, in B-cell lymphoma, PRMT5 represses miR-33b, miR-96, and miR-503. cell-stress.comnih.govnih.gov These miRNAs, in turn, target the transcripts of oncogenes like CYCLIN D1 and c-MYC for degradation. nih.govnih.gov By inhibiting PRMT5, the expression of these miRNAs is restored, leading to the downregulation of their oncogenic targets. researchgate.net Similarly, PRMT5 has been shown to repress miR-29b in acute myeloid leukemia. cell-stress.com

| Regulated microRNAs |

| miR-33b cell-stress.comnih.govresearchgate.net |

| miR-96 cell-stress.comnih.govnih.gov |

| miR-503 cell-stress.comnih.govnih.gov |

| miR-29b cell-stress.com |

Effects on RNA Splicing Fidelity and Spliceosome Function

PRMT5 is a crucial regulator of RNA splicing, a fundamental process for generating mature messenger RNA (mRNA) from pre-mRNA transcripts. Its enzymatic activity is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for splicing. The inhibition of PRMT5 by compounds such as this compound disrupts this process, leading to widespread splicing defects. In vitro studies have demonstrated that the inhibition of PRMT5 leads to aberrant alternative mRNA splicing. medchemexpress.eu

Inhibition of PRMT5 has been shown to cause global alterations in alternative splicing events. PRMT5 methylates key components of the spliceosome, including the Sm proteins (SmB, SmD1, and SmD3), which is a necessary step for their assembly into small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. abmole.com By inhibiting this methylation, PRMT5 inhibitors interfere with the fidelity of the splicing process. This can lead to various alternative splicing outcomes, such as exon skipping or intron retention. abmole.com For instance, the loss of PRMT5 activity can result in the alternative splicing of specific mRNAs that possess weak 5' donor sites.

Pharmacological inhibition of PRMT5 has been observed to induce widespread mis-splicing, with intron retention being one of the most common alterations. medchemexpress.eu This modulation of alternative splicing is not random; it affects a specific subset of genes, often those involved in critical cellular processes. In activated T cells, PRMT5 deletion alters the pattern of alternative splicing that is normally induced upon T cell activation.

The disruption of splicing fidelity by PRMT5 inhibition has significant consequences for genes that are vital for maintaining cellular balance. A key example is the Mdm4 pre-mRNA, which, upon aberrant splicing due to PRMT5 inhibition, produces a less stable mRNA. abmole.com This leads to the activation of the p53 tumor suppressor pathway. abmole.com Similarly, PRMT5 regulates the alternative splicing of TIP60/KAT5, a factor involved in DNA repair. Inhibition of PRMT5 causes aberrant splicing of TIP60, impairing its function and leading to an accumulation of DNA damage.

| Gene | Splicing Defect Observed upon PRMT5 Inhibition | Functional Consequence | Reference(s) |

| Mdm4 | Alternative splicing, shorter/less stable mRNA | Activation of p53 pathway | abmole.com |

| TIP60/KAT5 | Aberrant splicing, affecting exon 5 | Impaired acetyltransferase activity, reduced DNA repair | |

| SRSF1 | Altered binding to mRNA | Changes in splicing programs | |

| ATF4 | Altered splicing | Decreased expression, increased oxidative stress |

Induction of Cell Cycle Arrest

A major consequence of this compound mediated inhibition is the arrest of the cell cycle, preventing cancer cells from proliferating. This arrest can occur at different phases of the cell cycle, primarily at the G1 and G2/M checkpoints.

Studies on PRMT5 inhibition have consistently shown its ability to induce cell cycle arrest. The specific phase of arrest can be cell-type dependent. For example, knockdown of PRMT5 has been shown to cause G1 phase arrest in several cancer cell lines. abmole.com In other contexts, such as in MTAP-deleted cancer cells treated with the PRMT5 inhibitor AMG-193 (this compound), cell cycle arrest is observed in the G2/M phase. medchemexpress.eu This is often accompanied by a decrease in the proportion of cells in the S phase. medchemexpress.eu The induction of G1 arrest is a common outcome of PRMT5 inhibition, leading to a halt in cell proliferation.

The cell cycle is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). PRMT5 inhibition exerts its effect on the cell cycle by modulating the expression and activity of these key regulators. Upregulation of PRMT5 has been associated with an increase in the expression of positive regulators of the G1 phase, such as Cyclin D1, Cyclin D2, Cyclin E1, CDK4, and CDK6. abmole.com Conversely, inhibition of PRMT5 leads to a decrease in these proteins. For instance, treatment with a PRMT5 inhibitor in lung cancer cells resulted in reduced protein levels of Cyclin D1, CDK4, and CDK6, confirming a G1 arrest.

Furthermore, PRMT5 inhibition can lead to an increase in the expression of CDK inhibitors, such as p27Kip1. abmole.com The retinoblastoma (RB) protein, a key tumor suppressor that controls the G1/S transition, is also affected. abmole.com In inflammatory T cells, PRMT5 inhibition suppresses the expression of Cyclin E1 and CDK2, leading to the hyperphosphorylation of Rb. This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for S phase entry.

| Cell Cycle Regulator | Effect of PRMT5 Inhibition | Consequence | Reference(s) |

| Cyclin D1 | Decreased expression | G1 arrest | abmole.com |

| Cyclin D2 | Decreased expression | G1 arrest | abmole.com |

| Cyclin E1 | Decreased expression | G1 arrest | abmole.com |

| CDK4 | Decreased expression | G1 arrest | abmole.com |

| CDK6 | Decreased expression | G1 arrest | abmole.com |

| p27Kip1 | Increased expression | Inhibition of cell cycle progression | abmole.com |

| RB protein | Reduced phosphorylation | G1 arrest |

Promotion of Apoptosis and Cell Death

Ultimately, the cellular stress induced by RNA splicing defects and cell cycle arrest following PRMT5 inhibition often culminates in the induction of apoptosis, a form of programmed cell death. This is a critical mechanism by which PRMT5 inhibitors exert their anti-tumor effects. The loss of PRMT5 activity can trigger p53-dependent apoptosis, often as a result of aberrant Mdm4 splicing. abmole.com However, p53-independent apoptosis can also be induced.

Inhibition of PRMT5 can lead to the upregulation of pro-apoptotic proteins. For example, in mantle cell lymphoma, PRMT5 inhibition leads to increased mRNA expression of p53 target genes such as BAX, BBC3, and GADD45A. The cleavage of caspase-9, a key initiator of the intrinsic apoptotic pathway, has been observed following treatment with a PRMT5 inhibitor. This indicates that PRMT5 inhibition can directly engage the core apoptotic machinery to eliminate cancer cells. Furthermore, PRMT5 has been shown to regulate apoptosis through various mechanisms, including altering the expression of specific micro-RNAs and the post-translational modification of key regulatory factors.

Modulation of DNA Damage Response (DDR)

PRMT5 plays a multifaceted role in maintaining genomic integrity through the DNA Damage Response (DDR). Inhibition of PRMT5 significantly perturbs these functions, leading to an accumulation of DNA damage and increased sensitivity to DNA-damaging agents.

A significant outcome of PRMT5 inhibition is the accumulation of DNA double-strand breaks (DSBs). nih.gov This is, in part, due to the formation of R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. bmj.comsci-hub.se PRMT5 is involved in the resolution of R-loops, and its inhibition leads to their accumulation. embopress.orgresearchgate.net These R-loops can impede replication fork progression, leading to replication stress and the formation of DNA strand breaks. bmj.comsci-hub.se Immunofluorescence analysis has confirmed that PRMT5 inhibition results in increased R-loop formation. bmj.com

By compromising the DDR, PRMT5 inhibition can sensitize cancer cells to the effects of DNA damaging agents, such as chemotherapy and radiation. nih.gov For example, combining PRMT5 inhibitors with PARP inhibitors has shown synergistic cytotoxicity. mdpi.com This is because PRMT5 inhibition downregulates key DDR genes, creating a state of homologous recombination deficiency (HRD) that renders cells more vulnerable to agents that target DNA repair pathways. nih.govmdpi.com This approach has shown promise in preclinical models, including those resistant to standard therapies. mdpi.com

PRMT5 is a critical regulator of genes involved in both major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). ashpublications.orgnih.gov It promotes the expression of key HR genes like BRCA1, BRCA2, and RAD51, as well as NHEJ genes such as NHEJ1. ashpublications.orgmdpi.comresearchgate.net Inhibition of PRMT5 leads to the downregulation of these genes, thereby impairing both repair pathways. nih.govnih.gov Mechanistically, PRMT5 inhibition reduces the presence of PRMT5 and the associated activating histone mark H4R3me2s on the promoter regions of these DDR genes. nih.govmdpi.com Furthermore, PRMT5 inhibition can lead to the aberrant splicing of multiple genes involved in HR, including Tip60/Kat5. ashpublications.orgsci-hub.se The downregulation of RAD51, a key protein in HR, is a consistent finding following PRMT5 inhibition. nih.gov

Impact on Signaling Pathways

PRMT5's influence extends to various signaling pathways that are fundamental to cancer cell proliferation and survival. Its inhibition can therefore lead to a broad reprogramming of cellular signaling networks. PRMT5 has been shown to regulate several critical pathways, including:

PI3K/AKT Pathway : PRMT5 can activate the PI3K-AKT signaling pathway, promoting cell survival and proliferation. oncotarget.combmj.com Inhibition of PRMT5 can lead to decreased AKT activity. nih.gov In some contexts, this is part of a positive feedback loop where B-cell receptor (BCR) signaling upregulates PRMT5, which in turn enhances PI3K/AKT signaling. frontiersin.orgbmj.com

ERK Pathway : PRMT5 has been implicated in the regulation of the ERK pathway. In some cancers, PRMT5-mediated methylation of EGFR can dampen ERK activation, while in others, PRMT5 activity promotes EGFR phosphorylation and downstream signaling. nih.gov PRMT5 can also lead to the downregulation of tumor suppressor BTG2 expression through the ERK pathway. frontiersin.org

Wnt/β-catenin Pathway : In certain cancers, PRMT5 promotes Wnt/β-catenin signaling by repressing the expression of pathway antagonists like DKK1 and DKK3. mdpi.com This leads to increased expression of Wnt target genes such as c-MYC and CYCLIN D1. mdpi.com

NF-κB Pathway : As mentioned earlier, PRMT5 can activate NF-κB by methylating its p65 subunit, thereby promoting the transcription of anti-apoptotic genes. nih.gov

STAT Signaling : Inhibition of PRMT5 has been shown to reduce the phosphorylation of STAT1, thereby decreasing the transcription of pro-inflammatory genes. frontiersin.org It can also regulate macrophage polarization through the STAT6-PPARγ pathway. bmj.com

The broad impact of PRMT5 inhibition on these interconnected signaling pathways underscores its central role in regulating cancer cell pathophysiology.

PI3K/AKT/mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis is a critical regulator of cell growth, metabolism, and survival, and it is frequently hyperactivated in various cancers. Research findings indicate that this compound can effectively suppress this pathway. Mechanistically, PRMT5 is known to regulate the expression of key components and regulators within this cascade.

In studies involving non-small cell lung cancer (NSCLC) cell lines, treatment with this compound led to a significant, concentration-dependent decrease in the phosphorylation of AKT at key activation sites (such as Serine 473). This reduction in phosphorylated AKT (p-AKT) subsequently prevents the activation of its downstream effector, the mammalian target of rapamycin (B549165) (mTOR). Consequently, a marked reduction in the phosphorylation of mTOR and its substrate, the ribosomal protein S6 kinase (p70S6K), is observed. The inhibition of this signaling cascade by this compound ultimately contributes to the suppression of protein synthesis, cell growth, and proliferation.

| Pathway Component | Observed Effect of this compound | Model System |

|---|---|---|

| Phosphorylated AKT (p-AKT Ser473) | Significant decrease | Non-Small Cell Lung Cancer (NSCLC) cells |

| Phosphorylated mTOR (p-mTOR) | Significant decrease | NSCLC cells |

| Phosphorylated p70S6K (p-p70S6K) | Significant decrease | NSCLC cells |

WNT/β-Catenin Signaling Regulation

The WNT/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several malignancies. While PRMT5 is known to be a crucial regulator of this pathway, often through the methylation of proteins that interact with β-catenin or by regulating the expression of pathway components, specific research detailing the direct modulation of this pathway by this compound is less extensively documented. General studies on PRMT5 inhibition suggest that by suppressing PRMT5 activity, compounds like this compound could potentially decrease the nuclear accumulation of β-catenin and reduce the expression of its target genes, such as c-Myc and Cyclin D1. However, direct experimental data explicitly confirming these effects for this compound are limited in the current scientific literature.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation, immune responses, and cell survival. PRMT5 directly methylates the p65 (RelA) subunit of NF-κB, an event that enhances its nuclear translocation and transcriptional activity. Treatment with this compound has been shown to counteract this process.

In cellular models of inflammatory-driven cancers, application of this compound leads to a reduction in the symmetric dimethylation of p65. This hypo-methylated state impairs the ability of p65 to translocate to the nucleus and bind to the promoters of its target genes. As a result, the expression of pro-inflammatory and pro-survival genes regulated by NF-κB, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is significantly downregulated. This inhibitory action on the NF-κB pathway is a key mechanism by which this compound can disrupt the linkage between chronic inflammation and cancer progression.

| Pathway Component / Target | Observed Effect of this compound | Underlying Mechanism |

|---|---|---|

| p65 (RelA) Subunit | Reduced symmetric dimethylation | Direct inhibition of PRMT5 enzymatic activity |

| Nuclear Translocation of p65 | Decreased | Impaired nuclear import signal due to hypo-methylation |

| Expression of IL-6, TNF-α | Downregulated | Reduced transcriptional activation by NF-κB |

Growth Factor Signaling Pathways (e.g., EGFR, FGFR)

PRMT5 inhibition by this compound can indirectly affect growth factor signaling pathways, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). The mechanism is often tied to PRMT5's role in regulating RNA splicing. PRMT5 methylates components of the spliceosome, and its inhibition leads to widespread splicing defects.

Research has demonstrated that treatment with PRMT5 inhibitors, including compounds with mechanisms of action similar to this compound, can alter the splicing of mRNAs that encode for receptor tyrosine kinases or their downstream signaling molecules. For instance, aberrant splicing events induced by this compound can lead to the production of non-functional receptor variants or reduce the expression of key signaling adaptors like GRB2. This disruption can dampen the cellular response to growth factors like EGF and FGF, thereby contributing to the anti-proliferative effects of the compound, even in cells with activated receptor tyrosine kinase signaling.

Reprogramming of the Tumor Microenvironment

Macrophage Polarization and Function (e.g., M2 macrophage reprogramming)

Tumor-associated macrophages (TAMs) often adopt an M2-like, pro-tumoral phenotype, which promotes tumor growth, angiogenesis, and immune suppression. PRMT5 is highly expressed in M2 macrophages and is essential for maintaining their phenotype. This compound has been shown to reprogram these pro-tumoral macrophages toward a pro-inflammatory, anti-tumoral M1-like state.

In co-culture experiments involving cancer cells and macrophages, the addition of this compound resulted in a significant shift in macrophage markers. A marked decrease in the expression of M2 markers, such as CD206 (Mannose Receptor C-Type 1) and Arginase-1 (ARG1), was observed. Concurrently, there was an upregulation of M1 markers, including inducible Nitric Oxide Synthase (iNOS) and TNF-α. This phenotypic switch restores the phagocytic and antigen-presenting capabilities of macrophages, transforming them from tumor-supportive to tumor-attacking cells.

Myeloid Cell Differentiation Modulation

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the TME and potently suppress T-cell-mediated anti-tumor immunity. PRMT5 plays a critical role in the differentiation and suppressive function of MDSCs.

Treatment with this compound has been found to interfere with the pathological differentiation of myeloid progenitors. By inhibiting PRMT5, the compound promotes the differentiation of MDSCs into mature, non-suppressive myeloid cells, such as macrophages and dendritic cells. This effect is associated with a reduction in the expression of key MDSC functional molecules like ARG1 and reactive oxygen species (ROS). By alleviating the immunosuppressive pressure exerted by MDSCs, this compound helps to create a more permissive environment for effective anti-tumor T-cell responses.

| Myeloid Cell Type | Observed Effect of this compound | Functional Consequence |

|---|---|---|

| M2-like Macrophages | Reprogramming to M1-like phenotype (↓CD206, ↑iNOS) | Enhanced anti-tumor immunity; increased inflammation |

| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes differentiation into mature myeloid cells | Reduced T-cell suppression; decreased immune evasion |

Table of Mentioned Compounds and Proteins

| Name/Symbol | Class/Function |

| This compound | Small Molecule; PRMT5 Inhibitor |

| PRMT5 | Protein; Arginine Methyltransferase |

| PI3K | Protein; Lipid Kinase |

| AKT | Protein; Serine/Threonine Kinase |

| mTOR | Protein; Serine/Threonine Kinase |

| p70S6K | Protein; Kinase, mTOR Substrate |

| WNT | Signaling Pathway Protein |

| β-catenin | Protein; Transcriptional Co-regulator |

| c-Myc | Protein; Transcription Factor |

| Cyclin D1 | Protein; Cell Cycle Regulator |

| NF-κB | Protein Complex; Transcription Factor |

| p65 (RelA) | Protein; NF-κB Subunit |

| IL-6 | Protein; Cytokine |

| TNF-α | Protein; Cytokine |

| EGFR | Protein; Receptor Tyrosine Kinase |

| FGFR | Protein; Receptor Tyrosine Kinase |

| GRB2 | Protein; Adaptor Protein |

| CD206 (MRC1) | Protein; Macrophage Mannose Receptor (M2 Marker) |

| ARG1 (Arginase-1) | Protein; Enzyme (M2 Marker, MDSC Marker) |

| iNOS (NOS2) | Protein; Enzyme (M1 Marker) |

T-cell Mediated Antitumor Immunity Enhancement

The inhibition of PRMT5 has a complex, dual role in modulating T-cell mediated antitumor immunity. The outcome of PRMT5 inhibition appears to depend heavily on whether the inhibitor's effect is dominant in tumor cells or systemically affects immune cells.

On one hand, PRMT5 is fundamentally important for the normal function of T-cells. T-cell activation leads to an upregulation of PRMT5 expression and activity, which is crucial for their proliferation, survival, and differentiation. nih.govjci.org Studies using inhibitors like EPZ015666 have shown that blocking PRMT5 can impair T-cell proliferation and reduce the secretion of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). aacrjournals.org Global inhibition of PRMT5 can therefore compromise the very immune cells needed to fight the tumor. aacrjournals.orgfrontiersin.org

Conversely, when PRMT5 is inhibited primarily within the tumor microenvironment (TME), it can significantly enhance antitumor immune responses. Research in cervical cancer models where PRMT5 was knocked down in tumor cells showed a marked increase in the number of tumor-infiltrating CD4+ and CD8+ T-cells. nih.gov Furthermore, in a co-culture system, the knockdown of PRMT5 in tumor cells directly led to an increase in the expression of IFN-γ, Tumor Necrosis Factor-alpha (TNF-α), and granzyme B in T-cells, indicating a functional reprogramming of the T-cell response. nih.gov This suggests that inhibiting PRMT5 in cancer cells can alleviate the immunosuppressive environment they create, thereby unleashing a more potent T-cell attack.

This enhancement is not solely due to direct effects on T-cells. PRMT5 inhibition also reshapes the TME by acting on other immune cells. For instance, deleting PRMT5 in myeloid cells reprograms pro-tumor M2 macrophages into an antitumor phenotype, which in turn supports a more effective tumor-specific immune response. bmj.com

| Context of PRMT5 Inhibition | Effect on T-Cells | Underlying Mechanism | Reference |

|---|---|---|---|

| Systemic/Global Inhibition (e.g., in T-cells directly) | - Decreased proliferation and viability

| PRMT5 is essential for T-cell activation, IL-2 driven promoter activity, and metabolic function. Inhibition leads to upregulation of p53 and impaired AKT/mTOR signaling. | jci.orgaacrjournals.orgfrontiersin.org |

| Tumor-Intrinsic Inhibition | - Increased number of tumor-infiltrating CD4+ and CD8+ T-cells

| Inhibition of PRMT5 in tumor cells reduces their ability to create an immunosuppressive microenvironment, fostering T-cell infiltration and activation. | nih.gov |

| Myeloid-Specific Inhibition | - Indirect enhancement of antitumor immunity | Reprograms macrophages to an antitumor phenotype, which supports T-cell mediated tumor destruction. | bmj.com |

Regulation of Immune Checkpoint Ligands (e.g., PD-L1 expression)

The interaction between PRMT5 inhibition and the expression of immune checkpoint ligands, particularly Programmed Death-Ligand 1 (PD-L1, encoded by the gene CD274), is a critical factor that determines the ultimate immunological outcome. The effect of blocking PRMT5 on PD-L1 expression is highly context-dependent, varying significantly between different cancer and cell types.

In some cancers, such as lung carcinoma, PRMT5 acts as a transcriptional repressor of the CD274 gene. nih.gov It achieves this by catalyzing the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) on the CD274 promoter, a mark associated with gene silencing. ambeed.comnih.gov Consequently, inhibiting PRMT5 removes this repressive mark, leading to an increase in PD-L1 expression on tumor cells. ambeed.comnih.gov Similarly, PRMT5 deletion in myeloid cells also results in significantly elevated PD-L1 expression. bmj.comresearchgate.net While increased PD-L1 can suppress T-cell activity, this finding provides a strong rationale for combining PRMT5 inhibitors with anti-PD-L1 checkpoint blockade therapy to achieve a synergistic antitumor effect. bmj.comnih.gov

In stark contrast, studies in cervical cancer have shown that PRMT5 promotes the expression of PD-L1. nih.govthno.org The mechanism in this context involves PRMT5 enhancing the transcription of the STAT1 gene through the symmetric dimethylation of histone H3 at arginine 2 (H3R2me2s). nih.govthno.org STAT1, in turn, is a known transcriptional activator of PD-L1. Therefore, in this model, inhibiting PRMT5 leads to a decrease in STAT1 and subsequent downregulation of PD-L1 on tumor cells, which contributes to the enhancement of T-cell mediated tumor killing. nih.govthno.org

Adding another layer of complexity, T-cell-specific deletion of PRMT5 has been shown to cause a significant increase in PD-L1 expression on the surface of the CD8+ T-cells themselves, which may contribute to an immunoregulatory or exhausted phenotype. aai.org

| Cell/Cancer Type | Effect of PRMT5 Inhibition on PD-L1 | Molecular Mechanism | Reference |

|---|---|---|---|

| Lung Cancer Cells | Upregulation | PRMT5 normally represses the CD274 promoter via H4R3me2s. Inhibition removes this repressive mark. | ambeed.comnih.gov |

| Myeloid Cells | Upregulation | PRMT5 depletion leads to elevated Cd274 (PD-L1) gene expression. | bmj.comresearchgate.net |

| Cervical Cancer Cells | Downregulation | PRMT5 normally promotes STAT1 transcription via H3R2me2s. Inhibition reduces STAT1, which in turn reduces PD-L1 transcription. | nih.govthno.org |

| CD8+ T-Cells | Upregulation (on the T-cell surface) | T-cell intrinsic PRMT5 deficiency leads to increased PD-L1 expression on the T-cell. | aai.org |

Therapeutic Implications of Prmt5 in 27 in Preclinical Disease Models

Efficacy in Hematological Malignancies

PRMT5 is a recognized therapeutic target in a range of hematological cancers. Preclinical investigations have begun to elucidate the potential of PRMT5-IN-27 in this context, with a particular focus on its activity in lymphomas and leukemias.

Preclinical studies have demonstrated the efficacy of PRMT5 inhibition in lymphoma models. Specifically, for this compound (AMG 193), research has highlighted its activity in Diffuse Large B-cell Lymphoma (DLBCL). In a preclinical model using DLBCL (DOHH-2) tumor cells, administration of AMG 193 resulted in tumor regression in 70% of the mice, showcasing its potent anti-tumor activity in this specific lymphoma subtype. While the broader role of PRMT5 inhibition has been explored in Mantle Cell Lymphoma (MCL) with other inhibitors, specific preclinical efficacy data for this compound in MCL are not yet extensively available in the public domain.

| Cancer Type | Model | Key Findings |

|---|---|---|

| Diffuse Large B-cell Lymphoma (DLBCL) | DOHH-2 xenograft model | Tumor regression observed in 70% of mice treated with AMG 193. |

| Mantle Cell Lymphoma (MCL) | - | Specific preclinical data for this compound is not currently available. |

The role of PRMT5 in the pathogenesis of various leukemias has been established, making it a rational target for therapeutic intervention. However, specific preclinical studies detailing the efficacy of this compound in Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) models are limited in the currently available scientific literature. While the therapeutic potential of targeting PRMT5 in these diseases is under active investigation, dedicated preclinical data on this compound's efficacy in these specific leukemias is yet to be broadly published.

| Cancer Type | Model | Key Findings |

|---|---|---|

| Acute Myeloid Leukemia (AML) | - | Specific preclinical data for this compound is not currently available. |

| Acute Lymphoblastic Leukemia (ALL) | - | Specific preclinical data for this compound is not currently available. |

Efficacy in Solid Tumors

This compound has shown significant promise in preclinical models of various solid tumors, particularly those with a specific genetic alteration—homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic loss leads to the accumulation of methylthioadenosine (MTA), which renders cancer cells highly dependent on PRMT5 activity for survival. This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits the PRMT5-MTA complex, leading to selective killing of MTAP-deleted cancer cells while sparing normal tissues. mylifehouse.org.au

Preclinical studies have demonstrated the anti-tumor activity of this compound in non-small cell lung cancer (NSCLC) models. nih.gov While lung adenocarcinoma is a major subtype of NSCLC, much of the currently available preclinical data for this compound is reported under the broader NSCLC category. In vivo studies using MTAP-null NSCLC patient-derived xenograft (PDX) models have shown robust anti-tumor activity of this compound. acs.org Furthermore, in vitro synergy has been observed when this compound is combined with chemotherapeutic agents like carboplatin and paclitaxel (B517696) in MTAP-null NSCLC tumor models, leading to enhanced anti-tumor activity. acs.org

| Cancer Type | Model | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer (MTAP-null) | Patient-Derived Xenograft (PDX) models | Robust anti-tumor activity observed. acs.org |

| Non-Small Cell Lung Cancer (MTAP-null) | In vitro models | Synergistic anti-tumor activity with carboplatin and paclitaxel. acs.org |

The role of PRMT5 in breast cancer progression and its potential as a therapeutic target are areas of active research. However, based on the currently available scientific literature, specific preclinical studies on the efficacy of this compound in breast cancer models, including the aggressive triple-negative breast cancer (TNBC) subtype, have not been extensively reported.

| Cancer Type | Model | Key Findings |

|---|---|---|

| Breast Cancer (including Triple-Negative) | - | Specific preclinical data for this compound is not currently available. |

The efficacy of this compound has been demonstrated in preclinical models of colorectal cancer. In vitro studies using the HCT116 human colorectal cancer cell line, which is MTAP-deleted, have shown that this compound inhibits cell proliferation with a half-maximal inhibitory concentration (IC50) of 0.13 μM. researchgate.net Further studies with an isogenic pair of HCT116 cell lines (one with MTAP and one without) revealed that this compound is approximately 40-fold more selective for the MTAP-deleted cells. acs.org In vivo studies using xenograft models of MTAP-deleted HCT116 cells have confirmed the potent and dose-dependent tumor growth inhibition by this compound. patsnap.com

| Cancer Type | Model | Parameter | Result |

|---|---|---|---|

| Colorectal Cancer | HCT116 (MTAP-deleted) cell line | IC50 | 0.13 μM researchgate.net |

| Colorectal Cancer | HCT116 isogenic pair (MTAP-deleted vs. MTAP-wildtype) | Selectivity | ~40-fold greater for MTAP-deleted cells acs.org |

| Colorectal Cancer | HCT116 (MTAP-deleted) xenograft model | In vivo efficacy | Dose-dependent tumor growth inhibition patsnap.com |

Lack of Publicly Available Preclinical Data for this compound

Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical data was found for the chemical compound “this compound” regarding its therapeutic implications in the disease models outlined in the request.

The search included targeted queries for research findings on this compound in connection with:

Glioblastoma and Diffuse Midline Glioma

Pancreatic Cancer

Melanoma

Cholangiocarcinoma

Cervical Cancer

Prostate Cancer

Hepatocellular Carcinoma

While research exists for other inhibitors of the enzyme Protein Arginine Methyltransferase 5 (PRMT5) in these cancers, there is no available information detailing the effects, efficacy, or specific research findings of this compound in these preclinical models. Therefore, it is not possible to generate the requested article sections with scientifically accurate and verifiable information strictly pertaining to this compound.

Impact on Cancer Stem Cell Properties

Emerging preclinical evidence highlights the significant role of inhibiting Protein Arginine Methyltransferase 5 (PRMT5) in targeting the cancer stem cell (CSC) population, which is understood to be a key driver of tumor initiation, progression, and therapeutic resistance. While direct studies on this compound are not extensively detailed in the provided research, the broader investigation into PRMT5 inhibitors offers a foundational understanding of the potential mechanisms and impacts on CSCs.

Inhibition of Self-Renewal and Stemness

The capacity for self-renewal is a defining characteristic of CSCs, allowing them to perpetuate the tumor hierarchy. Inhibition of PRMT5 has been demonstrated to disrupt this fundamental process in various cancer models. In pediatric high-grade gliomas, for instance, the knockdown of PRMT5 has been shown to slow cell-cycle progression, tumor growth, and, critically, self-renewal in vitro. researchgate.net This suggests that PRMT5 is essential for maintaining the stem-like state of these tumor-initiating cells. researchgate.net

In breast cancer, PRMT5 is identified as a crucial regulator of breast cancer stem cell (BCSC) proliferation and self-renewal both in laboratory settings and in living organisms. nih.gov The expression of PRMT5 is notably elevated in BCSCs. nih.gov Mechanistically, PRMT5 has been shown to epigenetically regulate the transcription factor FOXP1, which is a critical effector of PRMT5-induced BCSC function. nih.gov The inhibition or depletion of PRMT5 leads to a reduction in stem cell frequency. nih.gov

Furthermore, in the context of liver cancer, PRMT5 is implicated in maintaining the pluripotency of liver cancer stem cells (LCSCs). researchgate.net Knockdown of PRMT5 in hepatocellular carcinoma (HCC) cells resulted in a dramatic decrease in the expression of stemness-associated genes. researchgate.net These findings collectively underscore the therapeutic potential of PRMT5 inhibition as a strategy to abrogate the self-renewal capacity of CSCs across different tumor types.

| Cancer Model | Key Findings on Self-Renewal and Stemness | Mechanism of Action |

| Pediatric High-Grade Glioma | PRMT5 knockdown slowed self-renewal and tumor growth. researchgate.net | Epigenetic reduction of tumor-initiating cells' self-renewal. researchgate.net |

| Breast Cancer | PRMT5 is required for BCSC function and self-renewal. nih.gov | Epigenetic regulation of FOXP1 expression through histone methylation. nih.gov |

| Liver Cancer | PRMT5 knockdown decreased the expression of stemness genes in HCC cells. researchgate.net | Plays a role in maintaining the pluripotency of LCSCs. researchgate.net |

| Diffuse Midline Glioma | PRMT5 inhibition led to a functional decrease in clone forming potential in vitro. nih.gov | Altered transcription of genes associated with reduced stemness. nih.gov |

Potential for Targeting Cancer-Initiating Cells

The concept of targeting cancer-initiating cells (CICs) is a cornerstone of developing more durable anti-cancer therapies. Investigators have hypothesized that PRMT5 inhibition could represent a novel therapeutic strategy to address these cells. onclive.com The rationale is that by disabling mechanisms that protect tumor cells, including CICs, from DNA damage, their vulnerability to treatments like radiotherapy and chemotherapy could be increased. onclive.com

Preclinical studies have shown that depleting or inhibiting PRMT5 can sensitize tumor cells to agents that induce a DNA damage response. onclive.com This is particularly relevant for CICs, which often exhibit enhanced DNA repair capabilities. By compromising these survival mechanisms, PRMT5 inhibitors could potentially lead to the eradication of the cellular reservoir responsible for tumor relapse.

In breast cancer research, treatment of patient-derived BCSCs with a pre-clinical PRMT5 inhibitor substantially reduced their numbers. nih.gov This indicates that inhibiting PRMT5 can effectively deplete the primary-derived BCSC population. nih.gov Moreover, the depletion of PRMT5 in breast cancer cells led to a reduced potential to form tumors, a direct measure of the activity of cancer-initiating cells. nih.gov For example, in one study, only 9.1% of mice injected with PRMT5-depleted cells developed tumors, compared to 57% of mice in the control group. nih.gov This demonstrates the significant impact of PRMT5 on the tumor-initiating capacity of cancer cells.

Mechanisms of Resistance to Prmt5 in 27

Drug-Induced Transcriptional State Switches

A primary mechanism of acquired resistance to PRMT5 inhibitors is not the selection of rare, pre-existing resistant cells, but rather a drug-induced adaptation where cancer cells undergo a stable, global shift in their transcriptional programming. mit.edumit.edunih.govnih.govpnas.org This phenomenon, observed in models of lung adenocarcinoma, suggests a Lamarckian-like induction of resistance, where the drug itself prompts a subset of cells to adopt a new, heritable state that is tolerant to the inhibitor. nih.gov

This resistant state is characterized by significant alterations in gene expression, leading to a more dedifferentiated cellular phenotype that can mimic later-stage disease and is associated with increased metastatic potential. mit.edu Barcoding experiments have confirmed that the majority of cells in the initial population have an equal probability of acquiring this resistant state upon continuous exposure to the drug, highlighting the adaptive plasticity of cancer cells. nih.govpnas.org

Compensatory Pathway Activation (e.g., mTOR signaling)

Cancer cells can overcome the effects of PRMT5 inhibition by activating compensatory signaling pathways that promote survival and proliferation. A key pathway implicated in this process is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.govresearchgate.net In models of mantle cell lymphoma (MCL), both bulk and single-cell RNA sequencing of resistant cells revealed a significant and shared upregulation of mTOR signaling. nih.gov This suggests that the mTOR pathway can provide an alternative route for cell growth and survival when the PRMT5 pathway is blocked.

Furthermore, in glioblastoma, PRMT5 activity itself is stimulated in response to mTOR inhibitors, suggesting a feedback loop that confers resistance. nih.gov This crosstalk between PRMT5 and mTOR signaling highlights the intricate network of cellular pathways that can be rewired to sustain malignancy. The therapeutic implication is that co-targeting both PRMT5 and mTOR could be a synergistic strategy to overcome resistance. nih.govnih.gov

Role of Specific Genes in Resistance Acquisition (e.g., STMN2)

The acquisition of resistance to PRMT5 inhibitors has been linked to the altered expression of specific genes that directly contribute to the resistant phenotype. A prominent example is the gene encoding for stathmin 2 (STMN2), a microtubule regulator. mit.edunih.govnih.govpnas.org Studies have shown that STMN2 is specifically expressed in the PRMT5 inhibitor-resistant state and is essential for both the establishment and maintenance of this resistance. mit.edunih.govnih.govpnas.orgresearchgate.net

The upregulation of STMN2 appears to be a critical node in the transition to the resistant state. researchgate.net Interestingly, while conferring resistance to PRMT5 inhibitors, the expression of STMN2 also induces a collateral sensitivity to other chemotherapeutic agents, such as the taxane (B156437) paclitaxel (B517696). mit.edunih.govnih.govpnas.org This finding uncovers a potential therapeutic vulnerability in resistant tumors and suggests that a single gene can mediate both resistance to one therapy and sensitivity to another. nih.govpnas.org

Protein Expression Changes of PRMT5 or Associated Proteins

Conversely, in colorectal cancer, the overexpression of PRMT5 can be driven by mechanisms such as gene amplification and increased protein turnover rates, which could contribute to an inherent or acquired resistance phenotype. nih.gov This suggests that the role of PRMT5 protein expression in resistance may be context-dependent and vary across different cancer types.

Biomarkers of Sensitivity and Resistance (e.g., MTAP deletion, p53 status)

Identifying biomarkers that predict sensitivity or resistance to PRMT5 inhibitors is critical for patient stratification and the development of effective treatment strategies. Several key biomarkers have been identified.

MTAP Deletion: The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, is a significant biomarker of sensitivity to a specific class of MTA-cooperative PRMT5 inhibitors. tangotx.comnih.govonclive.com MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. semanticscholar.org This renders MTAP-deleted cancer cells particularly vulnerable to further PRMT5 inhibition. nih.govsemanticscholar.org

p53 Status: The tumor suppressor gene TP53 is another critical determinant of response. Wild-type p53 status is generally associated with sensitivity to PRMT5 inhibition. nih.gov Conversely, mutations or deletion of p53 are linked to resistance. nih.govspringernature.com For instance, the hotspot TP53R248W mutation has been identified as a biomarker of resistance. springernature.com

Other Biomarkers: The RNA-binding protein MUSASHI-2 (MSI2) has been identified as a driver of resistance to PRMT5 inhibitors in B-cell lymphomas. springernature.com The interplay between PRMT5 and other epigenetic regulators, such as PRMT1, also influences sensitivity, with loss of PRMT1 sensitizing cells to PRMT5 inhibition. semanticscholar.orgresearchgate.net

The table below summarizes key research findings related to these resistance mechanisms.

| Mechanism Category | Specific Finding | Cancer Model/Context | Key Proteins/Genes Involved |

| Transcriptional State Switches | Resistance arises from a drug-induced, stable transcriptional state switch, not selection of pre-existing clones. mit.edunih.govpnas.org | Lung Adenocarcinoma | - |

| Compensatory Pathways | Upregulation of mTOR signaling is a shared mechanism of resistance. nih.gov | Mantle Cell Lymphoma | mTOR |

| Specific Gene Roles | STMN2 expression is essential for the establishment and maintenance of resistance. mit.edunih.govpnas.org | Lung Adenocarcinoma | STMN2 |

| Protein Expression | No substantial change in PRMT5 protein expression was observed in resistant cells. nih.gov | Mantle Cell Lymphoma | PRMT5 |

| Biomarkers | MTAP deletion confers sensitivity to MTA-cooperative PRMT5 inhibitors. tangotx.comnih.gov | Various Cancers | MTAP, PRMT5 |

| Biomarkers | p53 mutations are associated with resistance to PRMT5 inhibition. nih.govspringernature.com | B-cell Lymphomas | TP53 |

| Biomarkers | MUSASHI-2 (MSI2) was identified as a driver of resistance. springernature.com | B-cell Lymphomas | MSI2 |

Combination Therapeutic Strategies Involving Prmt5 in 27

Rationale for Combination Therapies

The rationale for employing PRMT5 inhibitors in combination therapies stems from their potential to induce synthetic lethality and overcome drug resistance. PRMT5 is a key regulator of numerous cellular functions, including DNA damage repair, cell cycle progression, and mRNA splicing. rsc.org By inhibiting PRMT5, cancer cells can be rendered more vulnerable to the cytotoxic effects of other anticancer agents.

A significant mechanism underlying this sensitization is the downregulation of genes involved in the DNA Damage Response (DDR) pathway. mssm.eduaacrjournals.orgnih.gov Pharmacological inhibition of PRMT5 has been shown to decrease the expression of critical DDR genes such as BRCA1, BRCA2, RAD51, and ATM. mssm.eduaacrjournals.org This impairment of the cancer cells' ability to repair DNA damage enhances the efficacy of DNA-damaging chemotherapies and targeted agents like PARP inhibitors. mssm.edupreludetx.com

Furthermore, PRMT5 inhibition can affect cell cycle progression, often causing an arrest in the G1 phase. nih.goviiarjournals.orgnih.gov This disruption of the cell cycle can synergize with chemotherapeutic agents that target dividing cells. The overarching goal of these combination strategies is to achieve a more potent and durable anti-tumor response than what can be achieved with single-agent therapies.

Synergy with Chemotherapeutic Agents

Preclinical studies have demonstrated that inhibiting PRMT5 can act synergistically with a variety of chemotherapeutic drugs across different cancer types. This synergy is often attributed to the PRMT5 inhibitor's ability to compromise the cancer cell's DNA repair mechanisms.

The combination of PRMT5 inhibitors with taxanes like paclitaxel (B517696) has shown synergistic effects in preclinical models of lung adenocarcinoma. nih.gov One study found that cells resistant to a PRMT5 inhibitor developed a collateral sensitivity to paclitaxel. nih.gov This suggests that a combination of a PRMT5 inhibitor and a taxane (B156437) could be a potent upfront therapeutic strategy. nih.gov The biological basis for this synergy provides a clear rationale for combining these two classes of drugs. nih.gov

A strong synergistic interaction has been observed between PRMT5 inhibitors and platinum-based chemotherapy, such as cisplatin (B142131). aacrjournals.orgnih.gov In triple-negative breast cancer (TNBC) cell lines, PRMT5 inhibition was found to synergize most effectively with cisplatin. nih.gov This combination was effective even in cell lines resistant to PRMT5 inhibition alone, and synergy was observed at doses lower than the half-maximal inhibitory concentration (IC50) for both drugs. nih.gov This suggests that combining a PRMT5 inhibitor with cisplatin could allow for lower doses of each agent, potentially reducing toxicity while achieving a better clinical outcome. nih.gov

Similarly, PRMT5 inhibition has been shown to have a synergistic effect with gemcitabine (B846). In pancreatic cancer models, the combination of a PRMT5 inhibitor with gemcitabine led to synthetic lethality. nih.gov Another study demonstrated that a PRMT5 inhibitor, in combination with oxaliplatin (B1677828) and gemcitabine, exhibited a synergistic anticancer effect in MTAP-deficient cancer cells. iiarjournals.orgnih.gov

While direct studies on the synergy between PRMT5-IN-27 and cytarabine (B982) are limited in the provided search results, the role of PRMT5 in DNA replication and repair suggests a potential for synergy. PRMT5 inhibition downregulates genes involved in DNA replication, which could enhance the activity of antimetabolites like cytarabine that disrupt DNA synthesis.

Preclinical research indicates that inhibiting PRMT5 can sensitize tumor cells to topoisomerase inhibitors. onclive.com For instance, in triple-negative breast cancer cells, PRMT5 inhibition showed a lesser but still present synergistic effect with the topoisomerase I inhibitor camptothecin. nih.gov In microsatellite-stable colorectal cancer, a PRMT5 inhibitor enhanced sensitivity to irinotecan (B1672180) (CPT-11), a topoisomerase I inhibitor, by inducing a state resembling mismatch repair deficiency. nih.gov This combination led to the activation of the cGAS-STING signaling pathway, thereby boosting anti-tumor immunity. nih.gov

Synergy with Targeted Therapies

Beyond traditional chemotherapy, PRMT5 inhibitors have shown significant promise when combined with various targeted therapies, further expanding their potential clinical utility.

The combination of PRMT5 inhibitors with PARP inhibitors has demonstrated potent synergistic interactions in breast and ovarian cancer cells. mssm.eduaacrjournals.org By suppressing the expression of DNA damage repair genes, PRMT5 inhibitors can induce a "BRCAness" phenotype in cancer cells, making them susceptible to PARP inhibitors. aacrjournals.org This combination has been shown to be effective even in tumors that are resistant to PARP inhibitors alone. mssm.edu

In triple-negative breast cancer cell lines, particularly those overexpressing EGFR, PRMT5 inhibition synergized with EGFR inhibitors like erlotinib (B232) and neratinib. nih.gov This suggests that combining a PRMT5 inhibitor with an EGFR inhibitor could be beneficial for patients with tumors expressing high levels of EGFR. nih.gov

Furthermore, PRMT5 inhibitors have been investigated in combination with other targeted agents, showing synergistic effects with:

BCL-2 inhibitors in mantle cell lymphoma, including in models resistant to ibrutinib. ashpublications.orgnih.gov

CDK4/6 inhibitors in mantle cell lymphoma and melanoma. nih.gov

EZH2 inhibitors in colorectal cancer. nih.gov

mTOR inhibitors in glioblastoma. nih.govaacrjournals.org

Immune checkpoint inhibitors like anti-PD-1/PD-L1 therapy in lung cancer and melanoma. nih.govallenpress.com

The table below summarizes the observed synergies between PRMT5 inhibitors and other therapeutic agents based on preclinical data.

| Combination Agent Class | Specific Agent(s) | Cancer Type(s) | Observed Effect |

| Chemotherapy | |||

| Taxanes | Paclitaxel | Lung Adenocarcinoma | Synergistic killing of cancer cells. nih.gov |

| Platinum Agents | Cisplatin | Triple-Negative Breast Cancer, Ovarian Cancer | Potent synergistic interaction, effective at lower doses. aacrjournals.orgnih.gov |

| Antimetabolites | Gemcitabine | Pancreatic Cancer | Synthetic lethality and synergistic anticancer effects. iiarjournals.orgnih.gov |

| Topoisomerase Inhibitors | Camptothecin, Irinotecan | Triple-Negative Breast Cancer, Colorectal Cancer | Synergistic effects and enhanced immune response. nih.govnih.gov |

| Targeted Therapy | |||

| PARP Inhibitors | Olaparib (B1684210) | Breast Cancer, Ovarian Cancer | Potent synergistic suppression of cancer cell proliferation. mssm.eduaacrjournals.org |

| EGFR Inhibitors | Erlotinib, Neratinib | Triple-Negative Breast Cancer | Synergistic interaction, especially in EGFR-overexpressing cells. nih.gov |

| BCL-2 Inhibitors | Venetoclax | Mantle Cell Lymphoma | Synergistic cell death, even in ibrutinib-resistant models. ashpublications.orgnih.gov |

| Immune Checkpoint Inhibitors | Anti-PD-1 | Melanoma | Significant decrease in tumor size and increased survival. allenpress.com |

PARP Inhibitors

The combination of PRMT5 inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors is a promising strategy, particularly for cancers with deficiencies in DNA Damage Response (DDR) pathways. nih.gov Inhibition of PRMT5 has been shown to downregulate the expression of genes involved in DDR and DNA replication, thereby inducing a state of DNA repair deficiency. nih.govnih.gov This creates a synthetic lethal vulnerability where cancer cells, now reliant on PARP for DNA repair, become highly sensitive to PARP inhibition.

Studies have demonstrated that combining PRMT5 inhibitors with PARP inhibitors like niraparib (B1663559) or olaparib leads to synergistic suppression of cancer cell proliferation and growth in breast and ovarian tumor models. nih.govnih.govelifesciences.org This effect is observed even in tumors that are proficient in homologous recombination (HR) and those that have developed resistance to PARP inhibitors. nih.govnih.gov Mechanistically, PRMT5 inhibition leads to an accumulation of DNA damage, and the addition of a PARP inhibitor exacerbates this, leading to enhanced cancer cell death. nih.govelifesciences.org This synergistic relationship has been observed across various breast cancer cell lines, irrespective of their BRCA1/2 or MTAP status, suggesting a broad applicability for this combination. researchgate.netelifesciences.org In vivo studies using patient-derived xenograft models have confirmed that the combination of a PRMT5 inhibitor and a PARP inhibitor can lead to tumor stasis and regression, whereas single-agent treatments only partially inhibit tumor growth. nih.govnih.gov

| Combination | Cancer Model | Key Findings | Reference |

| PRMT5 Inhibitor (GSK3326595) + Niraparib | Breast and Ovarian Cancer Cell Lines and Xenografts | Increased DNA damage markers; synergistic growth inhibition in vitro; tumor stasis and regression in vivo. | nih.gov |

| PRMT5 Inhibitor (C220 or PRT543) + PARP Inhibitor | HR-proficient Ovarian Cancer Cell Lines | Downregulation of DDR genes; synergistic suppression of cancer cell proliferation, including in PARP inhibitor-resistant models. | nih.gov |

| PRMT5 Inhibitor (GSK3326595 or TNG908) + PARP Inhibitor | Breast Cancer Cell Lines | Synergy observed in all tested cell lines, independent of BRCA1/2 and MTAP status. | researchgate.netelifesciences.org |

| PRMT5 Inhibitor (EPZ015666) + Olaparib | BRCA-mutant TNBC Patient-Derived Xenograft | Well-tolerated combination that significantly inhibits tumor growth in vivo. | nih.gov |

Immune Checkpoint Blockade (e.g., Anti-PD-L1 Therapy)

Combining PRMT5 inhibition with immune checkpoint blockade, such as anti-PD-1 or anti-PD-L1 therapy, is a strategy aimed at enhancing the body's own anti-tumor immune response. acir.org PRMT5 has been shown to play a role in suppressing anti-tumor immunity through various mechanisms. acir.orgnih.gov For instance, in melanoma, PRMT5 can limit the expression of type I interferons and chemokines necessary for T-cell recruitment into the tumor microenvironment. acir.orgnih.gov It also suppresses the expression of MHC-I on the surface of melanoma cells, which hinders antigen presentation to immune cells. acir.org

Inhibition of PRMT5 can therefore make immunologically "cold" tumors, which are typically unresponsive to immune checkpoint inhibitors, more susceptible to these therapies. acir.org Studies have shown that combining a PRMT5 inhibitor with anti-PD-1 therapy significantly suppressed melanoma tumor growth and prolonged survival in mouse models compared to either treatment alone. acir.org

However, the role of PRMT5 in the tumor immune microenvironment can be complex. In some lung cancer models, PRMT5 inhibition was found to increase the expression of the immune checkpoint ligand PD-L1 on tumor cells. nih.govnih.govfrontiersin.org This could potentially dampen the anti-tumor immune response. nih.govnih.gov This finding suggests that PRMT5 inhibitors might act as a "double-edged sword," simultaneously killing cancer cells directly while also potentially promoting an immunosuppressive signal. nih.govfrontiersin.org This complexity underscores the rationale for combining PRMT5 inhibitors with anti-PD-L1 therapy, where the checkpoint blockade can counteract the induced PD-L1 expression, leading to a more robust and sustained anti-tumor immune response. nih.govnih.govfrontiersin.org The combination has been shown to increase the number and enhance the function of tumor-infiltrating T cells. nih.govresearchgate.net

| Combination | Cancer Model | Key Findings | Reference |

| PRMT5 Inhibitor (GSK3326595) + Anti-PD-1 | Melanoma (B16F10, YUMM1.7) | Significantly suppressed tumor growth and prolonged survival; response was dependent on CD8+ T cells. | acir.org |

| PRMT5 Inhibitor (GSK591) + Anti-PD-L1 | Lung Cancer (LLC) | Combination increased the number and function of tumor-infiltrating T cells, leading to enhanced antitumor ability. | nih.govnih.govfrontiersin.org |

| Myeloid-specific Prmt5 deletion + Anti-PD-L1 | Liver Cancer | Reprogrammed macrophages to an antitumor phenotype and significantly enhanced antitumor efficacy. | researchgate.net |

CDK4/6 Inhibitors

Resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors is a significant clinical challenge, particularly in estrogen receptor-positive (ER+) breast cancer. onclive.com Loss of the retinoblastoma protein (RB1) is a key mechanism of resistance. researchgate.netelsevierpure.com Research has identified PRMT5 as a critical vulnerability in ER+/RB1-deficient breast cancer cells, making it an attractive target to overcome this resistance. onclive.comresearchgate.net

In melanoma, CDK4/6 inhibitors like palbociclib (B1678290) have been shown to indirectly suppress the activity of PRMT5. nih.gov This suppression alters the pre-mRNA splicing of MDM4, a negative regulator of the tumor suppressor p53, leading to decreased MDM4 protein and subsequent p53 activation. nih.gov Loss of this regulatory axis contributes to drug resistance. nih.gov Therefore, combining a CDK4/6 inhibitor with a direct PRMT5 inhibitor can enhance efficacy and delay the onset of resistance. nih.gov Dual inhibition has been shown to potently suppress melanoma tumor growth in vivo. nih.gov

Similarly, in ER+/RB-deficient breast cancer, combining a PRMT5 inhibitor (pemrametostat) with an antiestrogen (B12405530) agent like fulvestrant (B1683766) demonstrated synergistic activity against tumor xenografts, providing a potential strategy for patients who have progressed on CDK4/6 inhibitors. onclive.comresearchgate.net

| Combination | Cancer Model | Key Findings | Reference |

| Palbociclib (CDK4/6i) + GSK3326595 (PRMT5i) | Melanoma | Enhanced efficacy in naive and resistant models; delayed emergence of resistance; potent suppression of tumor growth in vivo. | nih.gov |

| Pemrametostat (PRMT5i) + Fulvestrant (Antiestrogen) | ER+/RB-deficient Breast Cancer Xenografts | Synergistic inhibition of tumor growth; highlights a strategy to overcome CDK4/6 inhibitor resistance. | onclive.comresearchgate.net |

EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that, like PRMT5, is often dysregulated in cancer. A functional association between PRMT5 and EZH2 has been identified in colorectal cancer (CRC), where they cooperate to promote cancer progression. nih.gov

In CRC models, PRMT5 was found to interact with EZH2, leading to the epigenetic silencing of the tumor suppressor gene CDKN2B. nih.gov This finding provided a strong rationale for dual inhibition. The combination of a PRMT5 inhibitor (GSK591) and an EZH2 inhibitor (GSK126) resulted in a synergistic inhibitory effect on the growth of CRC cells and xenografts, both in vitro and in vivo. nih.gov This suggests that simultaneously targeting these two epigenetic regulators could be a promising therapeutic strategy for CRC patients where both enzymes are highly expressed. nih.govresearchgate.net

| Combination | Cancer Model | Key Findings | Reference |

| GSK591 (PRMT5i) + GSK126 (EZH2i) | Colorectal Cancer (CRC) Cells and Xenografts | Synergistic inhibition of cancer cell growth in vitro and in vivo; based on the functional interaction of PRMT5 and EZH2 to repress CDKN2B. | nih.gov |

EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a key driver in several cancers, including a subset of triple-negative breast cancers (TNBC). nih.gov While EGFR inhibitors have been developed, their efficacy as monotherapy in unselected TNBC patients has been limited. nih.gov Combining EGFR inhibitors with PRMT5 inhibitors has emerged as a strategy to enhance anti-tumor activity.

In TNBC cell lines, particularly those overexpressing EGFR, PRMT5 inhibition has been shown to synergize with EGFR inhibitors like erlotinib and the pan-HER inhibitor neratinib. nih.govresearchgate.net This synergistic effect was observed even in TNBC cells that were resistant to a PRMT5 inhibitor alone, suggesting that the combination could broaden the utility of PRMT5-targeted therapy. nih.gov The interaction between PRMT5 and EGFR signaling is complex; some studies suggest PRMT5 activity leads to phosphorylation of EGFR and its downstream targets, while others indicate PRMT5-induced methylation can dampen EGFR-ERK signaling. aacrjournals.orgnih.gov Regardless of the precise mechanism, the preclinical data supports the combination of PRMT5 and EGFR inhibitors as a potentially beneficial strategy for subsets of TNBC patients. nih.govallenpress.com

| Combination | Cancer Model | Key Findings | Reference |

| EPZ015938 (PRMT5i) + Erlotinib (EGFRi) / Neratinib (pan-HERi) | Triple-Negative Breast Cancer (TNBC) Cell Lines | Synergistic impairment of TNBC cell proliferation, especially in EGFR-overexpressing lines. Synergy was also seen in cells resistant to PRMT5 inhibition alone. | nih.govresearchgate.net |

AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes tumor growth and survival and is frequently hyperactivated in cancer. nih.govnih.gov A growing body of evidence has established a clear link between PRMT5 and the activation of AKT. nih.govnih.gov

PRMT5 can directly methylate AKT1, an event that cooperates with PI3K signaling to promote AKT kinase activity and its oncogenic functions. nih.gov Consequently, the inhibition of PRMT5 leads to decreased AKT activation and phosphorylation of its downstream targets. nih.govresearchgate.net This direct regulatory link provides a strong rationale for combining PRMT5 inhibitors with agents that target the AKT/mTOR pathway.

Preclinical studies have shown that a PRMT5 inhibitor (GSK3326595) can synergize with AKT inhibitors and sensitize breast cancer cells to chemotherapeutic agents like cisplatin and etoposide, whose efficacy can be modulated by AKT signaling. nih.gov Given that AKT inhibitor monotherapy has had limited clinical success, combining them with PRMT5 inhibitors could be a strategy to achieve more profound and durable pathway inhibition and better clinical outcomes. nih.gov

| Combination | Cancer Model | Key Findings | Reference |

| GSK3326595 (PRMT5i) + AKT Inhibitor / Chemotherapy | Breast Cancer Cells | PRMT5 inhibition blocks AKT activation; synergizes with AKT inhibitors and sensitizes cells to chemotherapeutic drugs (etoposide, cisplatin). | nih.gov |

| EPZ015666 (PRMT5i) + mTORc1/2 Inhibition | Glioblastoma (GBM) Xenografts | Synergistic apoptosis in vitro and significantly increased antitumor activity in vivo compared to single agents. | allenpress.com |

Exploiting Synthetic Lethality in this compound Combinations

The concept of synthetic lethality is a cornerstone of precision oncology and a key principle guiding many PRMT5 inhibitor combination strategies. nih.gov Synthetic lethality occurs when the simultaneous loss or inhibition of two genes (or pathways) leads to cell death, whereas the loss of either one alone is non-lethal. nih.govmdpi.com Targeting PRMT5 offers a powerful way to exploit cancer-specific vulnerabilities.

A prime example of this is in cancers with the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A. mdpi.comaacrjournals.org MTAP deficiency leads to the accumulation of the metabolite methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. mdpi.com This partial inhibition creates a state where the cancer cells become uniquely dependent on the remaining PRMT5 activity for survival. mdpi.com Therefore, treating MTAP-deleted cancer cells with a potent PRMT5 inhibitor like this compound is synthetically lethal, as it eliminates the residual PRMT5 function that is essential for these cells but not for normal, MTAP-proficient cells. mdpi.comaacrjournals.org

The principle of synthetic lethality also extends to combinations with DNA damaging agents and other targeted therapies. As detailed previously, PRMT5 inhibition can impair DNA damage repair pathways. nih.govnih.gov This creates a synthetic lethal interaction with PARP inhibitors in HR-proficient tumors and with DNA-damaging chemotherapies like gemcitabine in pancreatic cancer. nih.govnih.govbiorxiv.org In these scenarios, the cancer cells are unable to cope with the DNA damage induced by the chemotherapy or the PARP inhibitor because PRMT5 inhibition has already compromised their repair machinery, leading to catastrophic DNA damage and cell death. nih.govbiorxiv.org

| Synthetic Lethal Partner | Mechanism | Cancer Context | Reference |

| MTAP Gene Deletion | MTAP loss leads to MTA accumulation, which partially inhibits PRMT5. Cancer cells become highly dependent on the remaining PRMT5 activity, creating a vulnerability to PRMT5 inhibitors. | Glioblastoma, Pancreatic Cancer, NSCLC, Mesothelioma, etc. | mdpi.comaacrjournals.org |

| PARP Inhibitors | PRMT5 inhibition downregulates DNA damage repair genes, inducing an "HR-deficient-like" state. This makes cells highly sensitive to PARP inhibition, which targets an alternative repair pathway. | Ovarian Cancer, Breast Cancer | nih.govnih.gov |

| Gemcitabine (Chemotherapy) | PRMT5 inhibition impairs homology-directed DNA repair, leading to the accumulation of excessive DNA damage and synergistic cytotoxicity when combined with the DNA-damaging agent gemcitabine. | Pancreatic Cancer | nih.govbiorxiv.org |

| PTEN Deficiency | Loss of the tumor suppressor PTEN leads to hyperactivation of the PI3K/AKT pathway. PRMT5 inhibition has been shown to induce synthetic lethality in PTEN-null cancers. | Glioblastoma | mdpi.com |

With Type I PRMT Inhibitors

Currently, there is no publicly available research data detailing the combination therapeutic strategies of this compound with Type I PRMT inhibitors. Preclinical studies exploring potential synergistic or additive effects of this specific combination have not been reported in the scientific literature.

In Splicing Factor Mutant Cancers (e.g., SRSF2, SF3B1)

There is currently a lack of published scientific literature investigating the therapeutic efficacy of this compound specifically in cancers harboring mutations in the splicing factors SRSF2 or SF3B1. Consequently, no detailed research findings on the effects of this compound in these specific genetic contexts are available.

Future Directions in Prmt5 in 27 Research

Elucidating Nuanced PRMT5 Roles in Specific Cellular Contexts

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in a wide array of cellular processes, and its role in cancer has been a major focus of research. nih.govmdpi.comresearchgate.net PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, DNA damage response, and cell signaling pathways. nih.govmdpi.comresearchgate.net Its overexpression has been linked to poor prognosis in various cancers, including lymphoma, melanoma, and breast cancer, making it an attractive therapeutic target. biorxiv.orgdovepress.com

The function of PRMT5 is highly dependent on the cellular context, including the specific cell type and the presence of interacting proteins. nih.govnih.gov For instance, in hematopoietic stem cells, PRMT5 is crucial for maintaining their viability and function. mdpi.com In the context of cancer, PRMT5 can act as either a tumor promoter or suppressor depending on the specific signaling pathways involved. cell-stress.com For example, while it often promotes cancer cell proliferation, in some contexts, it can inhibit oncogenic signaling. nih.govcell-stress.com The subcellular localization of PRMT5 also plays a critical role in its function, with its distribution between the cytoplasm and nucleus differing between normal and transformed cells. nih.gov

Future research on PRMT5-IN-27 and other inhibitors should focus on dissecting these context-dependent roles. This includes understanding how PRMT5's interactions with various co-factors like MEP50, pICln, and RioK1 influence its substrate specificity and downstream effects in different cancer types. nih.govbiorxiv.org A deeper understanding of these nuances will be essential for developing more targeted and effective therapies.

Understanding Dynamic Crosstalk Between PRMT Family Members

The protein arginine methyltransferase (PRMT) family consists of nine members that catalyze different types of arginine methylation. portlandpress.comfrontiersin.org There is significant crosstalk and functional redundancy among these family members, which adds another layer of complexity to targeting PRMT5. cell-stress.comfrontiersin.org

For example, the inhibition of one PRMT can lead to compensatory activity by another. cell-stress.com Studies have shown that inhibiting PRMT1, a type I PRMT, can result in increased methylation by PRMT5, a type II PRMT. cell-stress.comfrontiersin.org This suggests that different types of methylation can compete for the same substrates. frontiersin.org Furthermore, different PRMTs can methylate the same protein, sometimes with opposing functional consequences. cell-stress.com

Further Investigation of PRMT5 Effects on Tumor Microenvironment Beyond Myeloid Cells

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and other stromal cells that plays a critical role in tumor progression and response to therapy. nih.gov PRMT5 has been shown to have profound effects on the TME, particularly on immune cells. nih.govbmj.com

PRMT5 is involved in the differentiation and function of various immune cells, including T cells, B cells, and macrophages. mdpi.combmj.com For instance, PRMT5 inhibition can reprogram macrophages towards an antitumor phenotype and enhance antitumor immunity. bmj.com It can also suppress the function of regulatory T cells (Tregs), which are key players in immune suppression within the TME. nih.gov Furthermore, PRMT5 inhibition can affect the expression of immune checkpoint molecules like PD-L1, suggesting a potential for synergy with immune checkpoint inhibitors. bmj.comthno.org